molecular formula C15H20O4 B7989393 Ethyl 4-n-butoxy-2-methylbenzoylformate CAS No. 1443310-19-7

Ethyl 4-n-butoxy-2-methylbenzoylformate

Cat. No.: B7989393
CAS No.: 1443310-19-7
M. Wt: 264.32 g/mol
InChI Key: FLZVASQCLNTDNW-UHFFFAOYSA-N
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Description

Ethyl 4-n-butoxy-2-methylbenzoylformate (CAS: 1198744-91-0) is an ester derivative of benzoylformic acid, featuring a 4-n-butoxy group and a 2-methyl substituent on the aromatic ring. Its structure combines lipophilic n-butoxy and sterically hindering methyl groups, which may influence its physicochemical properties, such as solubility and stability, compared to structurally related compounds.

Properties

IUPAC Name

ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-4-6-9-19-12-7-8-13(11(3)10-12)14(16)15(17)18-5-2/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZVASQCLNTDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701194946
Record name Benzeneacetic acid, 4-butoxy-2-methyl-α-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443310-19-7
Record name Benzeneacetic acid, 4-butoxy-2-methyl-α-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443310-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-butoxy-2-methyl-α-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of ethyl 4-n-butoxy-2-methylbenzoylformate typically involves the esterification of 4-n-butoxy-2-methylbenzoic acid with ethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or toluene

    Catalyst: Pyridine or triethylamine

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Ethyl 4-n-butoxy-2-methylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the butoxy group, leading to the formation of different alkyl or aryl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride

Major Products:

    Oxidation: 4-n-butoxy-2-methylbenzoic acid or 4-n-butoxy-2-methylbenzaldehyde

    Reduction: Ethyl 4-n-butoxy-2-methylbenzyl alcohol

    Substitution: Various alkyl or aryl derivatives depending on the substituent used

Scientific Research Applications

Ethyl 4-n-butoxy-2-methylbenzoylformate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 4-n-butoxy-2-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : this compound’s n-butoxy group enhances lipophilicity compared to compounds with shorter alkoxy chains (e.g., methoxy in 6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine) .
  • Steric Effects: The 2-methyl group may hinder rotational freedom or intermolecular interactions, unlike the unsubstituted benzothiazole or propanol derivatives .
  • Functional Groups : Unlike sulfamoyl-bearing analogs (e.g., compounds 7 and 8 in ), this compound lacks polar sulfonamide or carboxylic acid moieties, which could reduce its solubility in aqueous media .

Physicochemical and Stability Profiles

While direct experimental data are scarce due to discontinued status, inferences can be made:

  • Solubility : The n-butoxy group likely renders this compound less water-soluble than sulfamoyl or carboxylic acid analogs (e.g., compound 7) but more compatible with organic solvents .
  • Stability : Ester derivatives like this compound are prone to hydrolysis under acidic or basic conditions, whereas benzothiazole amines (e.g., 6-Fluoro-4-methoxy-1,3-benzothiazol-2-amine) may exhibit greater thermal stability due to aromatic heterocycles .

Biological Activity

Ethyl 4-n-butoxy-2-methylbenzoylformate is a chemical compound that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, which includes an ethyl ester group, a butoxy side chain, and a benzoylformate moiety, positions it as a candidate for various biological applications. This article delves into the emerging research surrounding its biological activity, potential therapeutic applications, and relevant case studies.

Structure and Properties

This compound belongs to the class of benzoylformates, which are esters derived from benzoyl acid and alcohols. The compound's structure can be summarized as follows:

  • Chemical Formula : C14_{14}H18_{18}O4_{4}
  • Molecular Weight : Approximately 250.29 g/mol

The compound's structural features contribute to its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is still in its early stages. However, preliminary studies suggest that compounds with similar structures may exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown promising results against various bacterial strains.
  • Antifungal Properties : There is potential for antifungal applications based on structural analogs.
  • Anticancer Activity : Some benzoylformates are being investigated for their ability to inhibit cancer cell proliferation.

Antimicrobial Studies

A study investigating the antibacterial properties of structurally related compounds demonstrated significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The findings suggest that this compound could possess similar antimicrobial properties due to its functional groups that may interact with bacterial cell membranes or enzymes involved in cell wall synthesis .

Antifungal Activity

Research on related benzoylformates indicates potential antifungal activity against various fungi including Candida albicans and Aspergillus species. These studies highlight the importance of the butoxy side chain in enhancing solubility and permeability, which may contribute to antifungal efficacy .

Anticancer Potential

Investigations into the anticancer properties of benzoylformates have revealed that certain derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell survival. This compound's unique structure may allow it to target similar pathways, warranting further exploration .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
This compoundEthyl ester, butoxy side chainPotential for diverse reactivity
Ethyl benzoylformateEthyl ester onlySimpler structure, less steric hindrance
Mthis compoundMethyl ester, butoxy side chainDifferent reactivity due to methyl group
Propyl 4-n-butoxy-2-methylbenzoylformatePropyl ester, butoxy side chainVarying solubility and reactivity

This table illustrates how this compound stands out due to its combination of functional groups that may confer unique chemical and biological properties compared to its analogs.

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